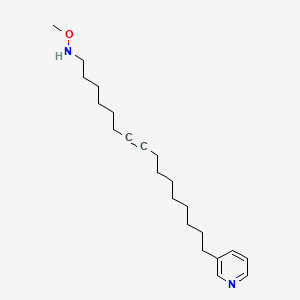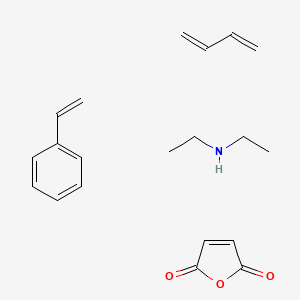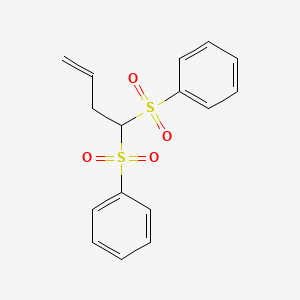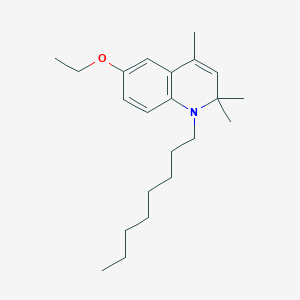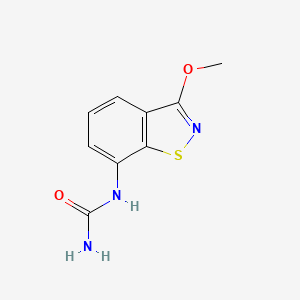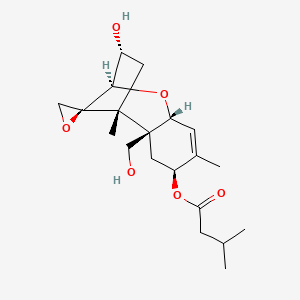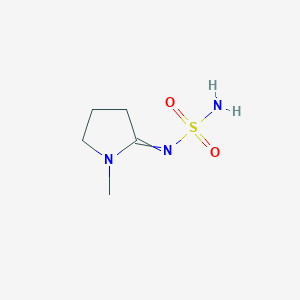![molecular formula C21H12N4O3 B14324739 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole CAS No. 111980-74-6](/img/structure/B14324739.png)
5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is a heterocyclic compound that features a naphthoxazole core structure
Vorbereitungsmethoden
The synthesis of 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylpyrimidine with naphthol derivatives, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the oxazole ring.
Analyse Chemischer Reaktionen
5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its heterocyclic structure, it is being explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is also being investigated for its potential as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.
Wirkmechanismus
The mechanism by which 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthoxazole derivatives and heterocyclic compounds with nitro groups. Compared to these compounds, 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylpyrimidine moiety. This combination of features contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111980-74-6 |
|---|---|
Molekularformel |
C21H12N4O3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
5-nitro-2-(2-phenylpyrimidin-5-yl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C21H12N4O3/c26-25(27)17-10-18-19(16-9-5-4-8-15(16)17)24-21(28-18)14-11-22-20(23-12-14)13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
GUEJQSBWBYCRBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=C(O3)C=C(C5=CC=CC=C54)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
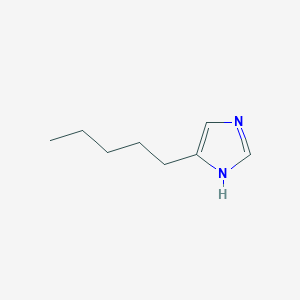

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
